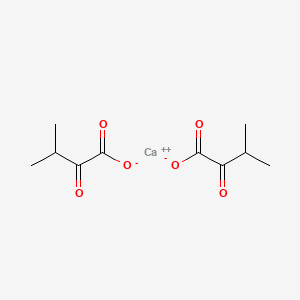

Calcium 3-methyl-2-oxobutanoate

Descripción

BenchChem offers high-quality Calcium 3-methyl-2-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium 3-methyl-2-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

51828-94-5 |

|---|---|

Fórmula molecular |

C5H8CaO3 |

Peso molecular |

156.19 g/mol |

Nombre IUPAC |

calcium;3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |

Clave InChI |

WUHHWFKCLGLGSD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |

SMILES canónico |

CC(C)C(=O)C(=O)O.[Ca] |

Otros números CAS |

51828-94-5 |

Números CAS relacionados |

759-05-7 (Parent) |

Origen del producto |

United States |

An In-depth Technical Guide to the Chemical Stability of Calcium 3-Methyl-2-Oxobutanoate in Aqueous Solutions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of calcium 3-methyl-2-oxobutanoate, a key intermediate in branched-chain amino acid metabolism, within aqueous environments. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable, field-proven methodologies for stability assessment. We delve into the intrinsic molecular characteristics that govern its stability, explore the primary degradation pathways, and quantify the impact of critical environmental factors such as pH, temperature, and oxidative stress. This guide culminates in a detailed, self-validating experimental protocol for conducting forced degradation studies, complete with a stability-indicating analytical method. Our objective is to equip the scientific community with the expertise to confidently handle, formulate, and analyze this important biomolecule.

Introduction: The Pivotal Role and Physicochemical Nature of 3-Methyl-2-Oxobutanoate

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the alpha-keto acid analogue of the essential amino acid valine.[1] It occupies a central node in metabolic pathways, serving as a precursor for the biosynthesis of valine and pantothenic acid.[1][2] In clinical and nutritional contexts, it is often supplied as a calcium salt to potentially enhance its stability and bioavailability, similar to other organic acids.[3][4][5] Calcium 3-methyl-2-oxobutanoate is a white or nearly white crystalline powder with a high melting point, indicating its stability in the solid state.[3] However, its behavior in aqueous solutions—the medium of biological systems and many pharmaceutical formulations—presents a more complex picture.

The core of its reactivity lies in the α-keto acid moiety. This functional group imparts a unique electronic character to the molecule, making it susceptible to a variety of chemical transformations. A critical, yet often overlooked, aspect of its aqueous chemistry is the equilibrium between the keto form and its hydrated geminal-diol counterpart, an equilibrium that is influenced by the solution's pH.[6] This dynamic interplay is fundamental to understanding its stability profile.

Fundamental Principles of Aqueous Stability and Degradation

The stability of any chemical entity in an aqueous solution is a function of its intrinsic reactivity and its interaction with the surrounding environment. For calcium 3-methyl-2-oxobutanoate, several factors are paramount.

The Influence of pH

The pH of the aqueous medium is arguably the most critical factor governing the stability of α-keto acids.[7] Generally, these compounds exhibit their greatest stability in acidic conditions. As the pH shifts towards neutral and alkaline, the rate of degradation increases significantly.[7] This is attributable to several pH-dependent mechanisms:

-

Base-Catalyzed Degradation: In neutral to alkaline solutions, the molecule is more susceptible to reactions such as aldol-type condensations.

-

Deprotonation: The carboxylate group is deprotonated across a wide pH range, but at higher pH values, other parts of the molecule may become more reactive.

Thermal and Photolytic Stress

Elevated temperatures accelerate the rate of chemical reactions, and the degradation of 3-methyl-2-oxobutanoate is no exception. Thermal stress can provide the activation energy required to overcome reaction barriers, particularly for decarboxylation.[7] Similarly, exposure to light, especially UV radiation, can induce photolytic degradation, leading to the formation of radical species and subsequent decomposition.[7]

Oxidative Degradation

The presence of oxidizing agents, or even dissolved oxygen, can lead to the oxidative degradation of α-keto acids. This can involve the oxidation of the keto group or other susceptible parts of the molecule.[7]

Primary Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the chemistry of α-keto acids, the following are the most probable degradation routes for 3-methyl-2-oxobutanoate in aqueous solutions.

Decarboxylation

Decarboxylation is a well-documented degradation pathway for α-keto acids, often accelerated by heat.[2][7] For 3-methyl-2-oxobutanoic acid, this would lead to the formation of isobutyraldehyde and carbon dioxide.

(CH₃)₂CHCOCOOH → (CH₃)₂CHCHO + CO₂

Oxidation

Oxidative cleavage of the carbon-carbon bond between the carboxyl and keto groups can occur, leading to the formation of smaller carboxylic acids and other byproducts.

Hydrolysis and Condensation Reactions

While not a primary degradation pathway for the parent molecule itself, in complex formulations, interactions with other components could lead to hydrolytic or condensation reactions, especially at non-ideal pH values.

The following diagram illustrates the key factors influencing the stability of calcium 3-methyl-2-oxobutanoate and its primary degradation pathways.

Caption: Factors influencing the stability and degradation of Calcium 3-Methyl-2-Oxobutanoate.

Quantitative Stability Assessment: A Forced Degradation Study Protocol

A forced degradation or stress study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] The following protocol provides a robust framework for assessing the stability of calcium 3-methyl-2-oxobutanoate.

Objective

To evaluate the stability of calcium 3-methyl-2-oxobutanoate in aqueous solutions under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the primary degradation products.

Materials

-

Calcium 3-methyl-2-oxobutanoate (high purity)

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Experimental Workflow

The following diagram outlines the experimental workflow for the forced degradation study.

Caption: Workflow for a forced degradation study of Calcium 3-Methyl-2-Oxobutanoate.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of calcium 3-methyl-2-oxobutanoate (e.g., 1 mg/mL) in a suitable solvent, such as water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC. Dilute all samples to an appropriate concentration for analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A starting point for method development is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar compounds. |

| Mobile Phase A | 0.1% Phosphoric acid in water (pH ~2.5) | Acidic pH enhances the stability of the analyte on the column.[10] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | 5% to 95% B over 30 minutes | To ensure elution of both the parent compound and potential degradation products with varying polarities.[7] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |

| Detection Wavelength | 210 nm | α-keto acids typically have a UV absorbance at this wavelength.[2][10] |

| Column Temperature | 35°C | To ensure reproducible retention times.[2] |

-

Data Analysis:

-

Assess the peak purity of the parent compound using a PDA detector.

-

Calculate the percentage degradation of calcium 3-methyl-2-oxobutanoate.

-

Determine the relative retention times of the degradation products.

-

Attempt to achieve a mass balance to account for all degradation products.

-

Summary and Recommendations

While calcium 3-methyl-2-oxobutanoate is stable in its solid form, its stability in aqueous solutions is a critical consideration for its application in research and product development. The primary factors influencing its degradation are pH, temperature, and the presence of oxidizing agents. The most likely degradation pathways include decarboxylation and oxidation.

For researchers and formulators, the following recommendations are crucial:

-

Aqueous solutions should be prepared fresh, preferably within 24 hours. [11]

-

For short-term storage in solution, maintain an acidic pH and low temperatures (2-8°C). [7]

-

Avoid exposure to high temperatures, direct light, and oxidizing agents.

-

When developing formulations, a comprehensive stability study, including forced degradation, is essential to ensure product quality and shelf-life.

This guide provides a foundational understanding and a practical framework for investigating the aqueous stability of calcium 3-methyl-2-oxobutanoate. Further studies are warranted to generate quantitative kinetic data and to fully characterize the degradation products under various conditions.

References

- Benchchem. (n.d.). Application Notes and Protocols for Long-Chain Alpha-Keto Acids.

- Pseudomonas Aeruginosa Metabolome Database. (2018). alpha-Ketoisovaleric acid (PAMDB000606).

- Liza, K. (2026, March 22).

- Chem-Impex. (n.d.).

- Benchchem. (n.d.). How to prevent degradation of alpha-ketovaleric acid during storage.

- Forced Degrad

- Patel, Y., & Shah, N. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.

-

Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(42), 8368–8379. [Link]

- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.

- Comparing Enol and Keto Compounds in Aqueous Solutions. (2026, March 6).

- MilliporeSigma. (n.d.).

-

Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1423–1440. [Link]

- Santa Cruz Biotechnology. (n.d.). 3-Methyl-2-oxobutyric acid calcium salt | CAS 51828-94-5.

- Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutar

-

Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(10), 3564-3570. [Link]

-

Smit, B. A., et al. (2004). Biochemical and molecular characterization of alpha-ketoisovalerate decarboxylase, an enzyme involved in the formation of aldehydes from amino acids by Lactococcus lactis. Applied and Environmental Microbiology, 70(1), 303-311. [Link]

- National Center for Biotechnology Information. (n.d.).

- Tokyo Chemical Industry. (n.d.).

- Google Patents. (n.d.). CN104101678A - Method for determining content of five calcium salts in compound alpha-ketoacid tablet.

-

Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27. [Link]

-

Lian, K., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 11(6), 1621–1628. [Link]

- Pharmacompass. (n.d.).

- Jadav, R. A., et al. (2021). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD DEVELOPMENT AND VALIDATION FOR DETECTION AND QUANTIFICATION OF SUBSTANCES RELATED. International Journal of Pharmaceutical Sciences and Research, 12(4), 950-958.

- European Medicines Agency. (2023, July 13).

- Celegence. (2024, June 28).

- ECETOC. (n.d.). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant....

- Artioli, G. G., et al. (2024). Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form. Amino Acids, 56(1), 27.

- ResearchGate. (2026, January 11). (PDF) Production of α-ketoisovalerate with whey powder by systemic metabolic engineering of Klebsiella oxytoca.

Sources

- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superior bioavailability of the calcium salt form of β-hydroxy-β-methylbutyrate compared with the free acid form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing Enol and Keto Compounds in Aqueous Solutions [eureka.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN104101678A - Method for determining content of five calcium salts in compound alpha-ketoacid tablet - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

In Vitro Toxicity Screening of Calcium 3-Methyl-2-Oxobutanoate: A Technical Guide

Executive Summary

Calcium 3-methyl-2-oxobutanoate (calcium α -ketoisovalerate) is the calcium salt of the keto-analogue of L-valine. In clinical nephrology, it is a critical component of amino acid supplements (e.g., Ketosteril) administered to patients with severe chronic kidney disease (CKD). By providing the carbon skeleton of valine without the amino group, it facilitates essential protein synthesis while actively reducing the nitrogenous waste load on compromised kidneys[1].

While extensive in vivo data demonstrates no systemic toxicity at therapeutic doses (6–14 g/day )[2], raw material qualification, impurity profiling, and drug development require rigorous in vitro toxicity screening. Pure calcium 3-methyl-2-oxobutanoate is classified under Acute Toxicity Category 4 (Oral) and can induce localized cellular irritation at high concentrations[3]. As a Senior Application Scientist, I approach the toxicological profiling of this compound not merely as a regulatory checkbox, but as a complex evaluation of metabolic flux. Because α -ketoisovalerate is a biologically active intermediate, standard cytotoxicity assays must be carefully calibrated to distinguish between physiological metabolic processing and true xenobiotic toxicity.

Mechanistic Grounding: Metabolism vs. Toxicity

To design an effective screening protocol, we must first understand the causality behind the compound's cellular interactions. In human kidney proximal tubule epithelial cells (HK-2) or hepatocytes (HepG2), α -ketoisovalerate follows two primary pathways:

-

Transamination: Converted into L-valine via branched-chain amino acid aminotransferase (BCAT), consuming glutamate[4].

-

Oxidative Decarboxylation: Catabolized by the branched-chain α -keto acid dehydrogenase (BCKDH) complex for energy production.

Toxicity only arises when supraphysiological doses (typically >10 mM) saturate the BCKDH complex. This metabolic bottleneck can lead to the accumulation of reactive intermediate species, competitive inhibition of pyruvate dehydrogenase (PDH), and subsequent mitochondrial oxidative stress[5]. Conversely, at physiological levels (e.g., 500 µM), branched-chain keto acids have been shown to actively inhibit oxidative stress-induced necrosis[6].

Figure 1: Metabolic fate and potential toxicity pathways of α-ketoisovalerate.

Core In Vitro Screening Workflows

To capture the biphasic nature of this compound, a multiparametric approach is required. Relying on a single assay (e.g., MTT) is fundamentally flawed because α -ketoisovalerate directly interacts with mitochondrial metabolism, potentially skewing colorimetric readouts. We must triangulate viability, membrane integrity, and reactive oxygen species (ROS) production[5].

Figure 2: Multiparametric in vitro toxicity screening workflow for keto-analogues.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . This means the assay inherently proves its own reliability through strict internal controls before any test data is accepted.

MTT Viability Assay (Metabolic Competence)

Rationale: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. Because calcium 3-methyl-2-oxobutanoate is metabolized in the mitochondria, this assay serves as a highly sensitive, direct indicator of mitochondrial metabolic competence under keto-analogue loading[6].

Methodology:

-

Seeding: Seed HK-2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL DMEM/F12 (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Aspirate media. Apply calcium 3-methyl-2-oxobutanoate dissolved in serum-free media at logarithmic concentrations (0.1, 0.5, 1.0, 5.0, 10.0, 20.0 mM). Include a vehicle control (media only) and a positive toxicity control (0.1% Triton X-100). Incubate for 24 and 48 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

-

Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve the purple formazan crystals. Shake for 15 minutes.

-

Detection: Measure absorbance at 570 nm using a microplate reader.

Self-Validation Criteria: The assay is only valid if the vehicle control shows a Coefficient of Variation (CV) < 5%, and the 0.1% Triton X-100 positive control demonstrates > 95% reduction in viability.

LDH Release Assay (Membrane Integrity)

Rationale: Because MTT relies on mitochondrial activity (which the test compound directly influences), we must cross-reference viability with an orthogonal method. Lactate Dehydrogenase (LDH) release measures physical cell membrane rupture, completely independent of mitochondrial flux[5].

Methodology:

-

Preparation: Following the exact seeding and 24-hour treatment protocol as above, collect 50 µL of the extracellular culture media from each well and transfer to a fresh 96-well assay plate.

-

Lysis Control: 45 minutes prior to media collection, add 10 µL of 10X Lysis Buffer to a set of untreated control wells to establish "Maximum LDH Release".

-

Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and diaphorase/INT) to the transferred media. Incubate at room temperature for 30 minutes protected from light.

-

Detection: Add 50 µL Stop Solution. Measure absorbance at 490 nm.

Self-Validation Criteria: The assay is valid if the "Maximum LDH Release" signal is at least 5-fold higher than the "Spontaneous LDH Release" (vehicle control) signal.

DCFDA Assay (Mitochondrial ROS Quantification)

Rationale: If the BCKDH complex is overwhelmed by excess α -ketoisovalerate, electron leakage will generate Reactive Oxygen Species (ROS). DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

Methodology:

-

Pre-loading: Wash cultured HK-2 cells with PBS. Incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.

-

Washing: Remove the dye and wash twice with PBS to remove extracellular DCFDA.

-

Treatment: Apply the calcium 3-methyl-2-oxobutanoate dose-response gradient. Use 50 µM tert-Butyl hydroperoxide (TBHP) as a positive ROS control.

-

Detection: Measure fluorescence immediately (kinetic mode) or after 4 hours using a fluorescence microplate reader (Ex: 485 nm / Em: 535 nm).

Self-Validation Criteria: The TBHP positive control must yield a minimum 300% increase in Relative Fluorescence Units (RFU) compared to the baseline vehicle control.

Quantitative Data Interpretation

When executing these self-validating workflows, researchers should expect a distinct toxicity profile. Because calcium 3-methyl-2-oxobutanoate is an essential nutrient analog, the IC50 (half-maximal inhibitory concentration) is exceptionally high compared to traditional pharmaceuticals.

The following table summarizes the expected quantitative metrics and cellular thresholds based on established in vitro renal models:

| Assay Type | Target Organelle / Mechanism | Physiological Benefit Range | Cytotoxic Threshold (IC50) | Key Biomarker Readout |

| MTT | Mitochondrial Reductase | 100 – 500 µM | > 15 mM | Formazan absorbance (570 nm) |

| LDH Release | Plasma Membrane Integrity | 100 – 500 µM | > 20 mM | Extracellular NADH oxidation |

| DCFDA | Intracellular ROS Generation | 100 – 500 µM | > 10 mM | DCF fluorescence (Ex485/Em535) |

Note: Discrepancies between MTT and LDH IC50 values (e.g., MTT showing toxicity at 15 mM while LDH remains stable until 20 mM) indicate that high doses cause mitochondrial metabolic stalling prior to actual physical cell death.

References

-

Walser, M., et al. "The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia." Journal of Clinical Investigation, 1973. URL:[Link]

-

Angene Chemical. "Safety Data Sheet: Calcium 3-methyl-2-oxobutanoate (CAS: 51828-94-5)." Angene International, 2024. URL:[Link]

-

Wang, Q., et al. "Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury." Journal of Molecular and Cellular Cardiology (via PMC), 2015. URL:[Link]

Sources

- 1. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. angenechemical.com [angenechemical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Quantification of Calcium 3-Methyl-2-Oxobutanoate in Pharmaceutical Formulations

Clinical Context and Mechanistic Rationale

Calcium 3-methyl-2-oxobutanoate (commonly known as calcium α -ketoisovalerate or KIV-Ca) is the keto analogue of the essential branched-chain amino acid valine. In clinical pharmacology, it is a critical component of compound α -ketoacid tablets (e.g., Ketosteril) prescribed for patients with chronic kidney disease (CKD). By providing essential amino acid equivalents without an amino group, it promotes endogenous transamination, thereby reducing the systemic nitrogen load and mitigating uremic toxicity ()[1].

The Analytical Challenge: Quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents two distinct challenges:

-

Lack of a Strong Chromophore: The molecule possesses only a carbonyl and a carboxylate group, lacking the conjugated π -systems typical of strong UV absorbers. Consequently, detection must be performed in the low-wavelength UV region (210–215 nm) ()[2].

-

High Polarity: As a small, highly polar organic salt, it exhibits poor retention on standard reversed-phase (RP) columns under neutral conditions.

To overcome these limitations without resorting to complex pre-column derivatization, this protocol utilizes an ion-suppression RP-HPLC strategy . By maintaining the mobile phase at a highly acidic pH (3.0), the ionization of the carboxylate group (pKa ≈ 2.5) is partially suppressed. This increases the molecule's hydrophobicity, ensuring adequate retention and sharp peak symmetry on a C18 stationary phase ()[3].

Self-Validating Analytical Protocol

This methodology is designed as a self-validating system. By strictly controlling the physicochemical environment and mandating a System Suitability Test (SST) prior to sample analysis, the protocol ensures that any deviations in column chemistry or fluidics are caught before data acquisition begins.

Reagents and Materials

-

Reference Standard: Calcium 3-methyl-2-oxobutanoate (Purity ≥ 99.0%).

-

Solvents: HPLC-grade Methanol and Ultrapure water (18.2 M Ω⋅ cm).

-

Buffer Components: Potassium dihydrogen phosphate ( KH2PO4 ) and Orthophosphoric acid ( H3PO4 ).

Mobile Phase Preparation

-

Buffer Synthesis: Dissolve 6.8 g of KH2PO4 in 1000 mL of ultrapure water to yield a 50 mM solution.

-

pH Adjustment: Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

-

Causality Note: Why pH 3.0? While a pH below 1.5 would fully protonate the molecule for maximum retention, such extreme acidity rapidly hydrolyzes the siloxane bonds of standard silica-based columns. A pH of 3.0 serves as an optimal thermodynamic compromise—suppressing ionization enough for retention while preserving column integrity.

-

-

Isocratic Mixture: Mix the pH 3.0 buffer and Methanol in a 63:37 (v/v) ratio. Filter through a 0.22 µm nylon membrane and degas via sonication.

Sample Extraction Workflow

Fig 1. Sample preparation and HPLC-UV analysis workflow for calcium 3-methyl-2-oxobutanoate.

Step-by-Step Extraction:

-

Weigh and finely powder 10 tablets.

-

Transfer an accurately weighed portion of the powder (equivalent to ~50 mg of the active ingredient) into a 50 mL volumetric flask.

-

Add 30 mL of the mobile phase and sonicate for 20 minutes to ensure complete disruption of the tablet matrix. Dilute to volume.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality Note: Polytetrafluoroethylene (PTFE) is selected over cellulose acetate to minimize non-specific binding of the hydrophobic regions of the analyte, ensuring 100% recovery.

-

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

| Parameter | Specification | Causality / Rationale |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | Provides high theoretical plate counts and surface area for the hydrophobic retention of small polar analytes[3]. |

| Mobile Phase | Methanol : 50 mM KH2PO4 (pH 3.0)[37:63 v/v] | The low organic modifier concentration (37%) ensures the polar analyte does not co-elute with the solvent front. |

| Flow Rate | 0.6 mL/min | Optimizes the van Deemter curve for 5 µm particles, minimizing longitudinal diffusion and ensuring sharp peak shapes. |

| Detection | UV at 210 nm | Captures the π→π∗ transition of the carbonyl group, maximizing sensitivity for a molecule lacking aromaticity[3]. |

| Injection Vol | 20 µL | Balances detection sensitivity with the risk of column overloading. |

| Column Temp | 30 °C | Stabilizes mobile phase viscosity and ensures highly reproducible retention times across different batches. |

System Suitability and Method Robustness

To guarantee the trustworthiness of the data, a System Suitability Test (SST) must be executed. Inject the standard solution (e.g., 50 µg/mL) six consecutive times. The analytical run is only considered valid if the parameters meet the strict ICH Q2 acceptance criteria outlined below.

Table 2: Method Validation & System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value (Typical) |

| Linearity Range | R2≥0.999 | 10 – 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | ~3.44 ng/mL[3] |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | ~10.32 ng/mL[3] |

| Precision (Intra-day RSD) | ≤ 2.0% | 0.8% - 1.2% |

| Tailing Factor ( Tf ) | ≤ 1.5 | 1.1 |

| Theoretical Plates ( N ) | ≥ 3000 | > 5000 |

Results Interpretation

Under these optimized conditions, calcium 3-methyl-2-oxobutanoate typically elutes as a sharp, symmetrical peak. The use of a 210 nm detection wavelength makes the method highly sensitive, but it also means the detector is susceptible to background noise from organic impurities. Therefore, the use of high-purity HPLC-grade methanol and thorough degassing of the phosphate buffer is non-negotiable. If peak tailing ( Tf>1.5 ) is observed, it is usually indicative of secondary interactions with unendcapped silanol groups on the C18 column, signaling that the column may need regeneration or replacement.

References

-

Walser, M., Coulter, A. W., Dighe, S., & Crantz, F. R. (1973). "The effect of keto-analogues of essential amino acids in severe chronic uremia." Journal of Clinical Investigation, 52(3), 678-690. URL:[Link]

-

Zhang, D., Zhang, P., Jiang, Q., & Zhang, T. (2012). "A novel ion-pair RP-HPLC method for determination of five components in compound α-ketoacid tablets." Journal of Pharmaceutical and Biomedical Analysis, 64-65, 101-104. URL:[Link]

-

Thakkar, R., Saravaia, H., Ambasana, M., & Shah, A. (2012). "Ultra Performance Liquid Chromatographic Method for Quantitative Analysis of Some Keto-Analogues of Essential Amino Acid Calcium Salt Used in Severe Renal Failure." Journal of Liquid Chromatography & Related Technologies, 35(15), 2183-2194. URL:[Link]

Sources

Application Note: Advanced Protocol for the Solubilization and Integration of Calcium 3-Methyl-2-Oxobutanoate in Cell Culture Media

Introduction & Biological Context

Calcium 3-methyl-2-oxobutanoate (also known as calcium α-ketoisovalerate or ketovaline calcium) is the calcium salt of the branched-chain keto acid (BCKA) corresponding to the essential amino acid L-valine 1. In mammalian cell culture and drug development, this compound is heavily utilized for metabolic flux analysis, isotopic tracing, and investigating the role of branched-chain amino acid (BCAA) transaminases (BCAT1/BCAT2) in cancer metabolism and insulin resistance 2, [[3]]().

Metabolic routing of 3-methyl-2-oxobutanoate in the branched-chain amino acid (BCAA) pathway.

Mechanistic Causality: The Solubilization Challenge

Handling calcium salts of keto acids requires precise biochemical foresight. A common point of failure in cell culture preparation is the direct addition of calcium 3-methyl-2-oxobutanoate powder to complete media (such as DMEM or RPMI 1640).

-

The Common Ion Effect & Precipitation: Standard basal media contain significant concentrations of inorganic phosphates (e.g., ~0.9 mM NaH₂PO₄ in DMEM). When a calcium salt is added directly, it creates localized micro-environments with extremely high Ca²⁺ concentrations. This causes the ionic product to exceed the solubility product constant ( Ksp ) of calcium phosphate, leading to irreversible precipitation 4.

-

Nutrient Depletion: This precipitation not only removes the target keto-acid from bioavailability but also strips the media of essential phosphates and endogenous calcium, severely stressing the cultured cells.

-

Hygroscopicity: The compound is highly hygroscopic. Failure to account for absorbed water weight leads to sub-target molarities 5.

To circumvent this, our protocol relies on a two-phase solubilization strategy: initial dissolution in a non-reactive, phosphate-free aqueous vehicle, followed by controlled, high-dispersion integration into the final media.

Quantitative Data & Media Adjustments

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Chemical Name | Calcium 3-methyl-2-oxobutanoate (Bis-salt) |

| CAS Number | 51828-94-5 |

| Molecular Weight | ~286.3 g/mol (Anhydrous 2:1 salt) / 158.2 g/mol (1:1 salt) |

| Solubility | Slightly soluble in water; poorly soluble in DMSO |

| Storage | -20°C, desiccated, inert atmosphere (hygroscopic) |

Table 2: Calcium Compensation in Standard Media Note: Adding 2 mM of the 2:1 keto-acid salt introduces 2 mM of exogenous Ca²⁺.

| Media Type | Endogenous Ca²⁺ | Ca²⁺ after 2 mM Supplementation | Risk of Precipitation |

|---|---|---|---|

| DMEM (Standard) | 1.80 mM | 3.80 mM | High (Requires dropwise addition) |

| RPMI 1640 | 0.42 mM | 2.42 mM | Moderate |

| Calcium-Free DMEM | 0.00 mM | 2.00 mM | Low (Recommended for high-dose assays) |

Step-by-Step Methodology

Phase 1: Preparation of 50 mM Stock Solution

-

Equilibration: Allow the desiccated calcium 3-methyl-2-oxobutanoate vial to reach room temperature before opening to prevent condensation.

-

Weighing: Weigh the required mass for a 50 mM solution. (Example: For 10 mL of 50 mM stock using the 2:1 salt (MW 286.3), weigh 143.15 mg).

-

Solvent Addition: Add cell-culture grade, sterile deionized water (ddH₂O). Do not use PBS or basal media for this step to prevent immediate calcium phosphate formation 4.

-

Dissolution: Incubate the tube in a 37°C water bath for 15–20 minutes. Gently vortex every 5 minutes. The solution should become completely clear. Avoid sonication, which can generate localized heat and degrade the α-keto group.

-

Sterilization: Aseptically filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile tube. PES is mandated over PVDF due to its superior flow rate and lower binding affinity for small organic acids.

Phase 2: Aseptic Media Integration

-

Media Pre-warming: Warm the target complete media (e.g., DMEM + 10% FBS) to 37°C.

-

Dynamic Mixing: Place the media bottle on a magnetic stir plate inside the biosafety cabinet. Insert a sterile magnetic stir bar and set to a moderate vortex (e.g., 300 rpm).

-

Dropwise Addition: Using a sterile pipette, add the 50 mM stock solution dropwise directly into the center of the vortex. This rapid kinetic dispersion prevents the localized calcium spikes that trigger precipitation.

Step-by-step workflow for the preparation and validation of keto-acid supplemented media.

Validation & Quality Control (Self-Validating System)

To ensure the protocol's success and maintain experimental trustworthiness, the final supplemented media must pass three QC checkpoints before being applied to cells:

-

Microscopic Inspection: Plate 2 mL of the final media in a 6-well plate and observe under a phase-contrast microscope (10x and 20x objectives). The media must be completely devoid of micro-crystals or amorphous precipitates.

-

pH Verification: α-Keto acids possess acidic properties that can overcome the buffering capacity of weakly buffered media. Verify that the pH remains between 7.2 and 7.4. If acidic, titrate dropwise with sterile 1N NaOH.

-

Osmolality Check: Ensure the addition of the stock solution has not shifted the osmolality outside the physiological range for mammalian cells (typically 280–320 mOsm/kg).

References

-

ChemBK. "Calcium 3-methyl-2-oxobutyrate." ChemBK Reference Database. URL:[Link]

-

National Center for Biotechnology Information (PubChem). "Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365." PubChem Compound Summary. URL:[Link]

-

MIT DSpace. "Emerging roles for branched chain amino acid metabolism in cancer." Massachusetts Institute of Technology. URL:[Link]

-

MDPI. "The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism." Nutrients. URL:[Link]

Sources

improving solubility of calcium 3-methyl-2-oxobutanoate in physiological buffers

Technical Support Center: Optimizing the Solubility of Calcium 3-Methyl-2-Oxobutanoate in Physiological Buffers

Overview Calcium 3-methyl-2-oxobutanoate (also known as calcium α -ketoisovalerate or keto-valine calcium) is a critical amino acid derivative used in metabolic research, chronic kidney disease modeling, and advanced cell culture formulations[1][2]. Because it is a calcium salt of an organic acid, researchers frequently encounter solubility bottlenecks—most notably, sudden precipitation when introduced into standard physiological buffers. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure reliable solvation.

Troubleshooting Guide & FAQs

Q1: Why does my Calcium 3-methyl-2-oxobutanoate powder precipitate immediately when added to Phosphate-Buffered Saline (PBS)? Mechanistic Cause: The precipitation is not the keto acid failing to dissolve, but rather a secondary chemical reaction. When the calcium salt dissociates in water, it releases free Ca 2+ ions. If phosphate ions (PO 43− ) are present in the buffer (as in PBS), they rapidly react with the calcium ions to form highly insoluble calcium phosphate (Ca 3 (PO 4 ) 2 )[3][4]. This thermodynamic sink pulls calcium out of solution, resulting in a cloudy, turbid suspension and a drastic decrease in the effective concentration of your target metabolite[3]. Solution: Never use PBS or other phosphate-rich buffers as the primary solvent for calcium salts. Instead, utilize amine-based or zwitterionic buffers such as HEPES or Tris-Buffered Saline (TBS), which do not form insoluble complexes with calcium.

Q2: The compound is listed as "slightly soluble" in water. How can I maximize its aqueous concentration for stock solutions? Mechanistic Cause: Calcium 3-methyl-2-oxobutanoate is generally only slightly soluble in neutral water (typically yielding a weakly alkaline solution)[1][5]. The dissolution is endothermic and highly dependent on the surface area of the solute and the pH of the solvent. Solution:

-

Temperature: Gentle warming to 37°C significantly increases the kinetic rate of dissolution[3]. Avoid boiling, as α -keto acids can undergo thermal decarboxylation at high temperatures.

-

pH Adjustment: Solubility improves in slightly acidic environments[3][5]. Adjusting the solvent pH to 6.0–6.5 using dilute HCl can protonate a fraction of the keto acid, disrupting the tight ionic crystal lattice and facilitating solvation.

-

Agitation: Continuous vortexing or sonication is required to break up hygroscopic clumps and maximize the solvent-exposed surface area[1][3].

Q3: Can I use chelating agents like EDTA or EGTA to force the compound into solution? Mechanistic Cause: Yes, but with severe biological caveats. EDTA will strongly chelate the Ca 2+ ions, shifting the equilibrium to release the highly soluble free 3-methyl-2-oxobutanoate (keto-valine) anion. Solution: While this is an excellent trick for analytical chemistry (e.g., HPLC sample prep), it is highly discouraged for live-cell assays. Introducing EDTA/EGTA into physiological models will strip essential calcium and magnesium from the culture media, leading to rapid cell detachment and apoptosis. Rely on buffer substitution (HEPES) rather than chelation for biological assays.

Buffer Compatibility & Solubility Data

To aid in experimental design, the following table summarizes the compatibility and expected solubility behavior of Calcium 3-methyl-2-oxobutanoate across common laboratory solvents.

| Solvent / Buffer | Expected Behavior | Suitability for Stock Prep | Mechanistic Notes |

| Ultrapure Water (ddH 2 O) | Slightly soluble; clear solution with warming | Optimal | Mildly alkaline (pH 7-9) upon dissolution[5]. Requires 37°C warming. |

| HEPES Buffer (pH 7.2) | Soluble; remains clear | Optimal | Zwitterionic buffer; no reactive anions to precipitate Ca 2+ . |

| PBS (Phosphate-Buffered Saline) | Immediate dense precipitation | Incompatible | Forms insoluble calcium phosphate[3]. |

| DMEM / RPMI (Standard Media) | Micro-precipitation over time | Caution | Contains inorganic phosphates. Add compound after complete media dilution to prevent localized high-concentration precipitation. |

| 0.1 M HCl | Highly soluble | Analytical Only | Rapid dissolution, but extreme pH is toxic to cells and may degrade the keto group over time[5]. |

Visualizing the Chemical Logic

Mechanism of Ca-KIV stability in HEPES vs. precipitation in phosphate buffers.

Validated Experimental Protocol: Preparation of a 50 mM Stock Solution

To ensure a self-validating and reproducible workflow, follow this protocol to prepare a stable, biologically compatible stock solution.

Materials Needed:

-

Calcium 3-methyl-2-oxobutanoate powder (stored desiccated at -20°C)[1]

-

Sterile Ultrapure Water (ddH 2 O) or 100 mM HEPES buffer (pH 7.0)

-

Water bath or incubator set to 37°C

-

0.22 µm PES (Polyethersulfone) syringe filter

Step-by-Step Methodology:

-

Equilibration: Allow the Calcium 3-methyl-2-oxobutanoate vial to reach room temperature in a desiccator before opening to prevent condensation, as the powder is highly hygroscopic[1].

-

Weighing: Weigh the required mass to achieve a 50 mM concentration (e.g., ~13.6 mg per mL, based on a molecular weight of ~272.3 g/mol for the anhydrous salt)[6].

-

Initial Solvation: Add the powder to 80% of the final target volume of ddH 2 O or HEPES buffer. Do not use PBS.

-

Agitation & Heating: Vortex the suspension vigorously for 60 seconds. Place the tube in a 37°C water bath for 10–15 minutes[3]. Intermittently vortex every 5 minutes until the solution is completely optically clear.

-

pH Verification (Self-Validation Step): Check the pH. It should naturally rest between 7.0 and 8.5. If the pH exceeds 8.5, carefully adjust with 0.1 M HCl to bring it back to physiological range (pH ~7.2–7.4) to prevent long-term degradation[5].

-

Volume Adjustment: Bring the solution to the final volume using the chosen solvent.

-

Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet. Note: PES membranes are recommended due to their low protein/drug binding characteristics.

-

Storage: Aliquot the sterile stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

Step-by-step workflow for formulating Calcium 3-methyl-2-oxobutanoate.

Sources

- 1. chembk.com [chembk.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Calcium Phosphate Precipitation | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. Calcium Alpha-Ketoglutaric acid,CA-AKG,AKG-Arshine Lifescience Incorporated [arshineusa.com]

- 6. USA Chemical Suppliers - Products: 'C', Page: 13 [americanchemicalsuppliers.com]

preventing degradation of calcium 3-methyl-2-oxobutanoate during heat sterilization

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the thermal instability of α -keto acids in sterile formulations. Calcium 3-methyl-2-oxobutanoate (also known as calcium α -ketoisovalerate) is a critical keto-analogue of valine used in nutritional therapies and metabolic studies[1]. However, its chemical structure makes it notoriously labile under standard heat sterilization protocols.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your formulations.

Mechanistic Insight: The Causality of Thermal Degradation

Understanding why calcium 3-methyl-2-oxobutanoate degrades is the first step in preventing it. α -keto acids are highly susceptible to non-enzymatic oxidative decarboxylation when subjected to heat stress (e.g., autoclaving at 121°C)[2].

The degradation is not merely a breakdown; it is a specific chemical cascade:

-

Keto-Enol Tautomerism: Elevated temperatures and trace transition metals (such as Mn2+ or Fe2+ / Fe3+ ) catalyze the tautomerization of the keto acid[2].

-

Peroxide Formation: Molecular oxygen dissolved in the medium reacts with the β -carbon of the enol form, generating a highly unstable peroxide intermediate[2].

-

Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide ( CO2 ) and yielding an aldehyde (isobutyraldehyde)[3].

The result is a catastrophic loss of the active pharmaceutical ingredient (API) and the generation of volatile, strongly odorous byproducts.

Mechanism of thermal degradation of calcium 3-methyl-2-oxobutanoate during heat sterilization.

Troubleshooting & FAQs

Q1: After autoclaving my culture medium containing calcium 3-methyl-2-oxobutanoate, the solution turned slightly yellow and developed a strong, sweet/pungent odor. What happened? A1: Your formulation has undergone oxidative decarboxylation[2]. The pungent odor is isobutyraldehyde, the primary degradation product of α -ketoisovalerate[3]. The yellowing is likely due to subsequent Maillard-type reactions or Strecker degradation if amino acids or reducing sugars are present in your bulk medium[3]. The active concentration of your keto acid is now compromised.

Q2: Can I adjust the pH to stabilize the keto acid during terminal heat sterilization? A2: Adjusting the pH can slow the reaction kinetics but will not stop degradation at 121°C. α -keto acids are highly unstable at low pH (which favors protonation and subsequent decarboxylation) and are also vulnerable to oxidation at alkaline pH[3]. If you must use heat, maintaining a strictly controlled pH of 6.0–6.5 is optimal, but you will still experience significant API loss unless you remove dissolved oxygen and catalytic metals[2].

Q3: What is the recommended sterilization method to preserve 100% of the active compound? A3: The absolute gold standard is cold sterile filtration [4]. Calcium 3-methyl-2-oxobutanoate has a low molecular weight (270.29 g/mol )[5] and does not bind to standard sterilizing-grade membranes. By physically removing biological contaminants through a 0.22 µm filter at room temperature, you completely bypass the thermal activation energy required for oxidative decarboxylation.

Quantitative Data: Sterilization Impact

To illustrate the necessity of proper protocol selection, the following table summarizes the expected recovery rates of calcium 3-methyl-2-oxobutanoate under various sterilization conditions.

| Sterilization Method | Temp / Time | pH | Additives / Environment | Expected API Recovery (%) |

| Standard Autoclave | 121°C / 20 min | 7.0 | Ambient Air (Dissolved O2 ) | < 40% |

| Optimized Autoclave | 121°C / 15 min | 6.0 | N2 Sparge + 0.1 mM EDTA | 75 - 85% |

| Sterile Filtration | 20°C / N/A | 6.5 | Ambient Air | > 99% |

Experimental Protocols

To ensure a self-validating system, choose the protocol that aligns with your regulatory and manufacturing constraints. Protocol A is the definitive recommendation for scientific integrity.

Protocol A: Aseptic Compounding via Cold Filtration (Recommended)

This workflow isolates the heat-labile keto acid from thermal stress.

-

Bulk Preparation: Prepare your base medium (excluding calcium 3-methyl-2-oxobutanoate). Autoclave the bulk medium at 121°C for 20 minutes.

-

Cooling: Allow the bulk medium to cool to below 40°C in a sterile environment.

-

API Dissolution: In a separate sterile vessel, dissolve the required mass of calcium 3-methyl-2-oxobutanoate in sterile Water for Injection (WFI) at room temperature (20°C–25°C).

-

Filtration: Pass the API solution through a pre-wetted 0.22 µm Polyethersulfone (PES) or Polyvinylidene fluoride (PVDF) membrane filter[4].

-

Aseptic Combination: Aseptically transfer the filtered API solution into the cooled bulk medium.

-

Validation: Verify final concentration via HPLC-UV (detection at 210 nm) against a certified reference standard to confirm 100% recovery.

Aseptic workflow for formulating media with calcium 3-methyl-2-oxobutanoate avoiding heat stress.

Protocol B: Optimized Terminal Heat Sterilization (Mitigation)

Use this protocol only if terminal heat sterilization is a strict regulatory requirement. This methodology attacks the causality of the degradation by removing the catalysts (oxygen and metals).

-

Compounding: Dissolve all components, including calcium 3-methyl-2-oxobutanoate, in WFI.

-

Chelation: Add a chelating agent such as EDTA (e.g., 0.1 mM) to sequester trace transition metals ( Mn2+ , Fe2+ ) that catalyze keto-enol tautomerism[2].

-

Deoxygenation: Sparge the solution with sterile-filtered Nitrogen ( N2 ) or Argon for 30 minutes to displace dissolved oxygen, preventing the formation of the peroxide intermediate[2].

-

Packaging: Fill the solution into ampoules or vials, ensuring a strict inert gas headspace (zero oxygen). Seal immediately.

-

Thermal Cycle: Autoclave at 121°C for the minimum validated time (e.g., 15 minutes) utilizing a rapid-cooling cycle to minimize the total F0 heat exposure.

-

Validation: Test for isobutyraldehyde formation using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the extent of degradation.

References

- PubChem. "Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365". National Institutes of Health (NIH).

- Nierop Groot, M. N., et al. "Chemical Conversion of α-Keto Acids in Relation to Flavor Formation in Fermented Foods". ResearchGate.

- Hidalgo, F. J., et al. "Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal". ResearchGate.

- Kaspar, U., et al. "Small Changes in Environmental Parameters Lead to Alterations in Antibiotic Resistance, Cell Morphology and Membrane Fatty Acid Composition in Staphylococcus lugdunensis". National Institutes of Health (NIH).

- Fresenius AG. "DE3943424A1 - Solns. for intravenous nutrition - contg. alpha-keto acids, for patients with kidney conditions". Google Patents.

Sources

- 1. DE3943424A1 - Solns. for intravenous nutrition - contg. alpha-keto acids, for patients with kidney conditions, avoids nitrogen cpd. build-up - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small Changes in Environmental Parameters Lead to Alterations in Antibiotic Resistance, Cell Morphology and Membrane Fatty Acid Composition in Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium 3-methyl-2-oxobutyrate | C10H14CaO6 | CID 6095365 - PubChem [pubchem.ncbi.nlm.nih.gov]

optimizing yield in calcium 3-methyl-2-oxobutanoate chemical synthesis

Welcome to the API Process Development Portal for Calcium Ketovaline (Calcium 3-methyl-2-oxobutanoate) . As a Senior Application Scientist, I have designed this technical support center to bridge the gap between theoretical chemistry and field-proven scale-up. This guide bypasses generic advice, focusing strictly on the causality behind synthesis bottlenecks, self-validating experimental designs, and data-driven troubleshooting for drug development professionals.

I. Synthesis Workflow & Logic

The synthesis of Calcium 3-methyl-2-oxobutanoate generally follows either a traditional chemical hydrolysis route or an advanced biocatalytic fermentation route, converging at a highly controlled calcium salt crystallization step.

Workflow for Calcium 3-methyl-2-oxobutanoate synthesis via chemical and biocatalytic routes.

II. Validated Experimental Protocols

Protocol A: Chemical Synthesis & Crystallization of Calcium Ketovaline

Self-Validating Checkpoint: The controlled temperature ramp during recrystallization serves as an intrinsic purity assay. If the intermediate is highly impure, the target salt will fail to nucleate at 0°C, remaining dissolved in the methanolic mother liquor and preventing the isolation of contaminated API.

-

Dissolution: Dissolve 170.21 g (1 mol) of 5-isopropyl-4,4'-dimethyldihydrofuran-2,3-dione in 1500 g of methanol under continuous agitation[1].

-

Alkaline Salt Formation: Maintain the reactor temperature between 0°C and 55°C. Slowly add 74.09 g of calcium hydroxide suspended in 740.9 g of a propanetriol solution[1].

-

Reaction: Stir the mixture continuously for 8 hours to ensure complete conversion to the calcium salt[1].

-

Primary Crystallization: Cool the reactor to 0°C and hold for 2 hours to induce crude crystallization. Filter the precipitate to isolate the crude calcium ketovaline (Expected yield: ~140 g, 90%)[1].

-

Recrystallization (Purification): Suspend the 140 g of crude product in a 20% aqueous methanol solution. Heat to 55°C until complete dissolution is achieved[1].

-

Final Isolation: Initiate a controlled cooling ramp down to 0°C over exactly 2 hours. Filter the highly purified crystals (Expected final yield: 87.8%, HPLC purity >99.9%)[1].

Protocol B: Biocatalytic Production via Metabolic Engineering

Self-Validating Checkpoint: The accumulation of pyruvate in the culture broth acts as a diagnostic indicator. If pyruvate pools increase without a proportional rise in α -ketoisovalerate, it validates that the endogenous α -acetolactate synthase (BudB) activity is the bottleneck, signaling the need to overexpress the budB gene[2].

-

Strain Preparation: Utilize the engineered Klebsiella oxytoca KIV-7 strain. This strain features a targeted knockout of the leuDH gene, which prevents the unwanted conversion of α -ketoisovalerate into L-valine[2].

-

Fermentation Media: Prepare a fermentation broth utilizing whey powder (lactose) as the primary, renewable carbon source[2].

-

Cultivation: Inoculate the bioreactor and maintain standard fermentation parameters, monitoring the conversion of lactose to α -ketoisovalerate.

-

Harvesting: Extract the crude α -ketoisovalerate from the broth (Expected titer: up to 40.7 g/L, yield: 0.418 g/g)[2]. Proceed to downstream calcium salt precipitation (Protocol A, Steps 5-6).

III. Troubleshooting Guide & FAQs

Q1: Why is my yield of 3-methyl-2-oxobutanoic acid dropping significantly during the solvent evaporation step? Answer: The loss in yield is almost certainly due to thermal decarboxylation. α -keto acids are highly reactive due to the adjacent ketone and carboxylic acid functional groups. At elevated temperatures, 3-methyl-2-oxobutanoic acid readily decarboxylates to yield isobutyraldehyde and carbon dioxide[3]. Corrective Action: Never exceed 40°C during rotary evaporation or vacuum drying. If possible, convert the free acid to its calcium salt immediately after extraction, as the salt form is significantly more thermally stable[3].

Q2: NMR analysis of my synthesized free acid shows unexpected peak splitting and broad signals. Is my product degrading? Answer: Not necessarily. The acid-base chemistry of 3-methyl-2-oxobutanoic acid is complicated by a hydration equilibrium. In aqueous environments, the α -keto carbonyl group exists in a dynamic equilibrium between the non-hydrated (oxo) form and the hydrated (geminal diol) form[4]. Corrective Action: To validate whether the issue is degradation or hydration, perform your NMR analysis in a strictly anhydrous solvent (e.g., DMSO- d6 ) rather than D₂O or wet solvents. The geminal diol will revert to the oxo form in anhydrous conditions, resolving the spectra[4].

Q3: During the final calcium salt formation, my product "oils out" instead of forming a filterable crystal. How do I fix this? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too polar, preventing proper nucleation. Corrective Action: Do not precipitate the salt directly from a purely aqueous solution. Follow the optimized recrystallization protocol: dissolve the crude salt in a 20% methanol aqueous solution at 55°C[1]. The presence of methanol lowers the dielectric constant of the solvent, promoting orderly crystal lattice formation. Cool slowly to 0°C over exactly 2 hours to ensure crystal growth outpaces amorphous precipitation[1].

Q4: We are exploring greener alternatives to the chemical route. Can we achieve industrially relevant yields using microbial fermentation? Answer: Yes. Systemic metabolic engineering of Klebsiella oxytoca has proven highly effective for producing α -ketoisovalerate from renewable substrates like whey powder[2]. Corrective Action: Use a genetically engineered strain such as K. oxytoca KIV-7. The critical modification is the knockout of the leuDH gene (which normally encodes an NADH-dependent leucine dehydrogenase that converts α -ketoisovalerate into L-valine)[2]. By blocking this consumption pathway and overexpressing α -acetolactate synthase, titers of up to 40.7 g/L can be achieved[2].

IV. Quantitative Data Summary

| Synthesis Pathway | Key Reagents / Biocatalyst | Primary Impurity Risk | Typical Yield | Target Purity |

| Grignard Condensation | Isopropylmagnesium bromide, Diethyl oxalate | Isobutyraldehyde (via decarboxylation)[3] | 60% – 80%[3] | > 95.0% |

| Furan-2,3-dione Hydrolysis | 5-isopropyl-4,4'-dimethyldihydrofuran-2,3-dione, Ca(OH)₂ | Hydrated geminal diols[4] | 87.8% – 90.0%[1] | > 99.9% (HPLC)[1] |

| Metabolic Engineering | Whey powder, K. oxytoca KIV-7 ( Δ leuDH) | L-valine, 2,3-butanediol[2] | 40.7 g/L titer[2] | N/A (Crude broth) |

V. References

Sources

Technical Support Center: Optimizing Oral Bioavailability of Calcium 3-Methyl-2-Oxobutanoate

Welcome to the Formulation & Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing pharmacokinetic (PK) hurdles with nitrogen-free keto-analogues.

Calcium 3-methyl-2-oxobutanoate (the calcium salt of alpha-ketoisovalerate, or keto-valine) is a cornerstone active pharmaceutical ingredient (API) in chronic kidney disease (CKD) nutritional therapy[1]. By scavenging nitrogen to transaminate into L-valine, it reduces the urea burden on failing kidneys[1]. However, achieving consistent absolute bioavailability is notoriously complex. It is governed by pH-dependent solubility, saturable intestinal transport, and pre-systemic metabolism.

This guide provides authoritative, self-validating troubleshooting protocols to help you overcome these specific formulation challenges.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is the absolute bioavailability of our keto-valine formulation lower than expected, despite complete in vitro dissolution? A1: The issue likely stems from saturable transport and competitive inhibition at the intestinal brush border. Keto-analogues are absorbed in the small intestine via monocarboxylate transporters (MCTs). Because CKD formulations are typically blends of multiple keto-analogues (e.g., keto-leucine, keto-isoleucine), they compete for the same transporters. In vivo studies demonstrate that competitive inhibition from other keto-analogues can reduce keto-valine absorption by 43% to 50%[2]. Furthermore, keto-valine undergoes partial transamination into L-valine within the enterocyte before ever reaching the portal vein[2]. Actionable Fix: Optimize the molar ratios of your keto-analogue blend to minimize MCT saturation. Additionally, consider the co-formulation of glucose, which has been shown to enhance keto-valine absorption via solvent drag[2].

Q2: We are detecting significant API degradation during the gastric phase of our pharmacokinetic models. How do we prevent this without compromising intestinal absorption? A2: The alpha-keto acid moiety is highly susceptible to oxidative decarboxylation and degradation in the acidic environment of the stomach (pH 1.2). While the calcium salt provides marginal stability over the free acid, prolonged gastric residence leads to salt dissociation and subsequent degradation of the free keto-valine. Actionable Fix: Implement an enteric coating (e.g., methacrylic acid copolymers). However, ensure the polymer dissolves rapidly at pH 6.8 to match the peak absorption window in the proximal small intestine, as normal peak plasma levels for keto-analogues are reached very rapidly (within 20–60 minutes)[3].

Q3: Our enteric-coated tablets show delayed and incomplete absorption in vivo ( Tmax > 2 hours). What is causing this delay? A3: While an enteric coating protects the API, calcium 3-methyl-2-oxobutanoate has a specific, limited solubility profile that can become the rate-limiting step in the near-neutral pH of the intestine[4]. If your formulation relies on a high-density, unmicronized calcium salt, the dissolution rate at pH 6.8 will be too slow to capitalize on the rapid gastrointestinal absorption window. Actionable Fix: Micronize the API to increase the surface area-to-volume ratio. Incorporate hydrophilic polymeric binders (such as Povidone K90 or Pullulan) to enhance wettability and dissolution velocity in the intestinal fluid.

Part 2: Quantitative Pharmacokinetic & Formulation Data

To effectively troubleshoot, formulation scientists must align their dosage forms with the established pharmacokinetic parameters of keto-valine.

| Parameter | Value / Observation | Formulation Impact & Strategy |

| Peak Plasma Time ( Tmax ) | 20 – 60 minutes[3] | Formulation must release API rapidly post-stomach. Delayed release will miss the primary absorption window. |

| Competitive Inhibition | 43% – 50% reduction in absorption[2] | Ratio optimization is critical when blending with calcium salts of keto-leucine or keto-isoleucine. |

| Intestinal Transport Kinetics | Non-linear, saturable[2] | Avoid burst release mechanisms that overwhelm MCTs; consider controlled intestinal release if saturation is severe. |

| Transamination Rate | Very rapid (simultaneous plasma increase)[3] | Systemic bioavailability must be measured analytically as a sum of intact keto-valine and newly formed L-valine. |

Part 3: Self-Validating Experimental Protocols

Do not rely on isolated assays. Use these self-validating systems to definitively isolate whether your bioavailability issue is chemical (degradation), physical (dissolution), or biological (transporter saturation).

Protocol 1: Two-Stage In Vitro Dissolution and Gastric Stability Assay

Objective: Validate enteric protection and isolate intestinal release velocity.

-

Acid Stage (Gastric Simulation): Place the dosage form in 900 mL of 0.1 N HCl (pH 1.2) at 37°C using a USP Apparatus II (Paddle) at 50 rpm for 2 hours.

-

Degradation Sampling: Pull samples at 120 minutes. Analyze via HPLC for the intact calcium salt and decarboxylated degradants. Self-Validation Check: Acceptance criteria is <10% API release/degradation. If >10%, the enteric coating thickness or polymer choice must be reformulated.

-

Buffer Stage (Intestinal Simulation): Transfer the dosage form to 900 mL of Phosphate buffer (pH 6.8).

-

Kinetic Sampling: Pull samples at 10, 20, 30, 45, and 60 minutes.

-

Causality Check: If pH 6.8 dissolution is <80% at 45 minutes, the root cause of poor bioavailability is API solubility/wettability, not gastric degradation. Proceed to micronization.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP)

Objective: Quantify absorption rates and isolate the variable of competitive inhibition.

-

Surgical Preparation: Anesthetize a rat model and surgically isolate a 10 cm segment of the jejunum, cannulating both ends.

-

Perfusate Preparation:

-

Perfusate A: Calcium keto-valine alone.

-

Perfusate B: Calcium keto-valine + keto-leucine/keto-isoleucine blend at your formulation's clinical ratios.

-

Note: Include a non-absorbable marker (Phenol Red) in both to correct for water flux.

-

-

Perfusion: Perfuse the segment at a constant flow rate (0.2 mL/min). Collect outflow samples every 10 minutes for 1 hour.

-

Analysis: Analyze outflow via LC-MS/MS and calculate the effective permeability coefficient ( Peff ).

-

Causality Check: A significant drop in Peff from Perfusate A to B confirms transporter saturation. Validation: To validate solvent drag enhancement, introduce Perfusate C (Blend + D-glucose) and observe if Peff recovers[2].

Part 4: Mechanistic Visualizations

Intestinal absorption and transamination pathway of calcium 3-methyl-2-oxobutanoate.

Troubleshooting workflow for resolving poor oral bioavailability in keto-analogue formulations.

References

- Source: academia.

- Source: mdpi.

- Source: unilab.com.

- MIXTURES OF BRANCHED CHAIN KETO ACIDS (BCKA)

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction of 3-Methyl-2-Oxobutanoate from Plasma

Welcome to the technical support center for the optimization of liquid-liquid extraction (LLE) of 3-methyl-2-oxobutanoate from plasma. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights to navigate the complexities of this specific bioanalytical challenge. Here, we will move beyond simple protocols to explain the fundamental principles that govern a successful extraction, enabling you to troubleshoot effectively and develop a robust, self-validating methodology.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the extraction of 3-methyl-2-oxobutanoate from plasma?

A1: The pH of the aqueous sample is a paramount factor in the liquid-liquid extraction of 3-methyl-2-oxobutanoate because it dictates the compound's ionization state.[1] 3-Methyl-2-oxobutanoic acid is a carboxylic acid, making it a weak acid. For efficient extraction into an organic solvent, the analyte must be in its neutral, un-ionized form.[1][2] This is achieved by adjusting the pH of the plasma sample to be at least two pH units below the pKa of the analyte.[2][3] By suppressing its ionization, we increase its hydrophobicity, thus maximizing its partitioning into the organic phase.[1] Conversely, if the pH is near or above the pKa, the compound will be in its ionized (conjugate base) form, which is more water-soluble and will remain in the aqueous plasma layer.[4]

Q2: Which organic solvents are most suitable for extracting 3-methyl-2-oxobutanoate?

A2: The choice of an organic solvent is crucial and should be guided by the polarity of 3-methyl-2-oxobutanoate and the need for immiscibility with the aqueous plasma sample.[5][6] Given that 3-methyl-2-oxobutanoate is a relatively polar molecule, a more polar organic solvent is generally required to achieve good recovery.[2] Suitable solvents for extracting moderately polar compounds from aqueous matrices include:

-

Ethyl acetate

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM)

-

A mixture of solvents, such as 1-propanol or 1-butanol added to a less polar solvent, can also be employed to fine-tune the extraction efficiency.[3]

It's important to select a solvent that provides a clean extraction, minimizing the co-extraction of interfering endogenous components from the plasma.[6]

Q3: What are the primary causes of low recovery, and how can I improve it?

A3: Low recovery of 3-methyl-2-oxobutanoate can stem from several factors:

-

Incorrect pH: As discussed in Q1, if the pH of the plasma is not sufficiently acidic, the analyte will remain in its ionized form in the aqueous phase.[4]

-

Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.[2] If the solvent is too nonpolar, it will not effectively extract the moderately polar 3-methyl-2-oxobutanoate.

-

Insufficient Phase Mixing: Inadequate vortexing or shaking will result in poor partitioning of the analyte into the organic phase.

-

Suboptimal Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample, often around 7:1, is generally considered optimal to ensure high recovery.[2]

-

Emulsion Formation: The formation of an emulsion can trap the analyte at the interface, preventing its complete transfer into the organic phase.[7]

To improve recovery, systematically optimize the pH, screen different organic solvents, ensure vigorous mixing, and consider increasing the solvent-to-sample ratio.[1][2] The "salting-out" effect, achieved by adding a neutral salt like sodium chloride to the aqueous phase, can also enhance recovery by decreasing the analyte's solubility in the aqueous layer.[1][2]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?

A4: Matrix effects, particularly ion suppression from phospholipids in plasma, are a significant challenge in LC-MS/MS bioanalysis.[3][8] While LLE is generally effective at cleaning up samples, some matrix components may still be co-extracted.[9] To mitigate this:

-

Optimize the LLE: Choose a highly selective organic solvent and fine-tune the pH to minimize the co-extraction of interfering substances.[6]

-

Employ a Double LLE: An initial extraction with a very non-polar solvent like hexane can remove hydrophobic interferences, while the analyte remains in the aqueous phase. A subsequent extraction with a more polar solvent can then isolate the analyte.[3]

-

Chromatographic Separation: Optimize your LC method to achieve baseline separation between your analyte and any co-eluting matrix components.[10]

-

Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will experience similar ion suppression or enhancement as the analyte.[11]

Troubleshooting Guide

Issue 1: Emulsion Formation at the Aqueous-Organic Interface

Symptoms: A cloudy or milky layer forms between the aqueous and organic phases, making clean separation impossible. This can lead to low and variable analyte recovery.[7]

Root Causes & Solutions:

| Cause | Explanation | Solution |

| High Concentration of Surfactant-like Molecules | Plasma is rich in proteins, phospholipids, and free fatty acids, which can act as emulsifying agents.[7] | Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction tube to reduce the formation of an emulsion.[7]Salting Out: Add a neutral salt (e.g., NaCl) to the aqueous phase to increase its ionic strength and disrupt the emulsion.[1][7]Centrifugation: Centrifuge the sample to help break the emulsion and compact the interfacial layer.[7]Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase and break the emulsion.[7] |

| Vigorous Shaking | Excessive agitation can create fine droplets of one phase within the other, leading to a stable emulsion.[12] | Optimize Mixing: Determine the optimal mixing time and intensity that ensures efficient extraction without causing an emulsion. |

| Particulate Matter | The presence of precipitated proteins or other particulates can stabilize emulsions. | Pre-treatment: Ensure complete protein precipitation before LLE if using a combined approach. |

Issue 2: Low and Inconsistent Analyte Recovery

Symptoms: The amount of 3-methyl-2-oxobutanoate detected is significantly lower than expected, and the results are not reproducible across replicates.

Root Causes & Solutions:

| Cause | Explanation | Solution |

| Suboptimal pH | The pH of the plasma sample is not low enough to ensure the analyte is in its neutral form. | Verify and Adjust pH: Use a calibrated pH meter to ensure the aqueous phase is at least 2 pH units below the analyte's pKa.[1] For acidic analytes, a pH of 2.5 to 4 is often a good starting point.[4] |

| Poor Solvent Choice | The polarity of the organic solvent is not well-matched with that of 3-methyl-2-oxobutanoate.[2] | Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, MTBE, DCM) to find the one that provides the highest recovery. |

| Analyte Instability | 3-methyl-2-oxobutanoate may degrade during sample storage or the extraction process. | Stability Assessment: Conduct stability studies at different temperatures and for varying durations to ensure the analyte is stable in the plasma matrix and throughout the extraction procedure.[13][14] |

| Incomplete Phase Separation | Aspirating part of the aqueous layer along with the organic layer will dilute the sample and introduce interferences. | Allow Sufficient Time: Give the phases adequate time to separate completely after mixing. |

Issue 3: High Background or Interfering Peaks in Chromatogram

Symptoms: The baseline of the chromatogram is noisy, or there are significant peaks that co-elute with or are near the analyte peak, affecting integration and accuracy.

Root Causes & Solutions:

| Cause | Explanation | Solution |

| Co-extraction of Endogenous Compounds | The chosen solvent and pH conditions are not selective enough and are extracting other plasma components along with the analyte.[6] | Increase Selectivity: Optimize the pH to a level that maximizes the extraction of the analyte while minimizing that of potential interferences.[15]Back-Extraction: After the initial extraction into the organic phase, perform a back-extraction into a fresh aqueous phase with a pH that will ionize the analyte, leaving neutral interferences behind in the organic layer.[2] |

| Phospholipid Contamination | Phospholipids from the plasma membrane are a major source of matrix effects in LC-MS.[3][8] | Phospholipid Removal: While LLE provides some cleanup, consider a targeted phospholipid removal step, such as solid-phase extraction (SPE) with a specialized sorbent, if matrix effects are severe.[8][9] |

| Contamination from Labware or Reagents | Impurities from plastic tubes, pipette tips, or solvents can introduce interfering peaks. | Use High-Purity Materials: Utilize high-purity solvents and pre-screen all labware for potential contaminants. |

Experimental Protocols

Protocol 1: pH Optimization for LLE of 3-Methyl-2-Oxobutanoate

This protocol outlines a systematic approach to determine the optimal pH for extraction.

-

Prepare Spiked Samples: Spike a pooled plasma sample with a known concentration of 3-methyl-2-oxobutanoate.

-

Aliquot and Adjust pH: Create several aliquots of the spiked plasma. Adjust the pH of each aliquot to a different value (e.g., 2.0, 2.5, 3.0, 3.5, 4.0, 7.0) using a dilute acid (e.g., 1M HCl).[1]

-

Perform LLE: Add a fixed volume of your chosen organic solvent (e.g., ethyl acetate) to each pH-adjusted aliquot.

-

Mix and Separate: Vortex each sample for a consistent duration and then centrifuge to ensure complete phase separation.

-

Analyze Organic Phase: Carefully transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

-

Evaluate Recovery: Compare the peak areas of the analyte at each pH to determine which condition yields the highest recovery.

Protocol 2: General LLE Workflow for 3-Methyl-2-Oxobutanoate from Plasma

This protocol provides a starting point for the extraction process.

Caption: General LLE workflow for 3-methyl-2-oxobutanoate.

Visualizing Key Concepts

The Principle of pH-Dependent Partitioning

The following diagram illustrates how pH affects the distribution of an acidic analyte like 3-methyl-2-oxobutanoate between the aqueous and organic phases.

Caption: pH-dependent partitioning of an acidic analyte.

References

-

LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

-

LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

-

LCGC International. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

-